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Cat. No.: B146291 Get Quote

Introduction

3-Chloroanisole is an aromatic organic compound with the chemical formula C₇H₇ClO. It is a

key intermediate in the synthesis of various pharmaceuticals and agrochemicals. A thorough

understanding of its spectroscopic properties is essential for researchers, scientists, and

professionals in drug development for characterization, quality control, and reaction monitoring.

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data of 3-Chloroanisole, complete with detailed

experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data
The spectroscopic data for 3-Chloroanisole is summarized in the following tables, providing a

clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 3-Chloroanisole provides information about the chemical

environment of the hydrogen atoms in the molecule. The data presented below was obtained in

a deuterated chloroform (CDCl₃) solvent.[1]
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.19 t 8.0 H-5

6.92 d 8.0 H-6

6.89 s - H-2

6.78 d 8.0 H-4

3.78 s - -OCH₃

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and

their electronic environments. The data below was also acquired in CDCl₃.[1]

Chemical Shift (δ) ppm Assignment

160.3 C-1

134.9 C-3

130.2 C-5

120.8 C-4

114.3 C-6

112.6 C-2

55.4 -OCH₃

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 3-Chloroanisole is typically

measured as a neat liquid film. While a comprehensive list of all absorption peaks is extensive,

the following table highlights the characteristic absorption bands.
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Wavenumber (cm⁻¹) Bond Vibration Functional Group

~3050-3000 C-H stretch Aromatic

~2950-2850 C-H stretch -OCH₃

~1600-1450 C=C stretch Aromatic ring

~1250 C-O stretch Aryl ether

~800-600 C-Cl stretch Aryl chloride

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-Chloroanisole, the molecular formula is C₇H₇ClO, with a molecular

weight of approximately 142.58 g/mol .

m/z (mass-to-charge ratio) Interpretation

142/144
Molecular ion (M⁺) peak with isotopic peak for

³⁷Cl

127 [M - CH₃]⁺

99 [M - CH₃ - CO]⁺

75 [C₆H₃]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

A solution of 3-Chloroanisole is prepared by dissolving approximately 10-20 mg of the

compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

The solution is then transferred into a clean, dry 5 mm NMR tube.
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¹H NMR Spectroscopy Protocol:

The NMR tube containing the sample is placed in the spectrometer.

The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.

The magnetic field is shimmed to achieve homogeneity.

A standard proton NMR experiment is performed using a 400 MHz spectrometer.[1]

The resulting Free Induction Decay (FID) is processed using a Fourier transform to obtain

the frequency-domain spectrum.

The spectrum is phased and baseline corrected.

Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy Protocol:

Following the ¹H NMR acquisition, the spectrometer is tuned to the ¹³C frequency.

A standard proton-decoupled ¹³C NMR experiment is performed on a 100 MHz spectrometer.

[1]

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

The FID is processed with a Fourier transform.

The resulting spectrum is phased and baseline corrected.

Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy Protocol
Sample Preparation and Analysis (Neat Liquid Film):

A small drop of neat 3-Chloroanisole is placed on the surface of a clean, dry salt plate (e.g.,

NaCl or KBr).
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A second salt plate is carefully placed on top to create a thin liquid film between the plates.

The "sandwich" of salt plates is mounted in the sample holder of an FTIR spectrometer.

A background spectrum of the empty spectrometer is first recorded.

The IR spectrum of the sample is then recorded over the range of approximately 4000-600

cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS) Protocol
Sample Introduction and Ionization (Electron Ionization - EI):

A small amount of 3-Chloroanisole is introduced into the mass spectrometer, typically via

direct injection or through a gas chromatograph (GC-MS).

The sample is vaporized in a high vacuum environment.

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV),

causing the ejection of an electron and the formation of a positively charged molecular ion

(M⁺).

Mass Analysis and Detection:

The molecular ion and any fragment ions formed are accelerated by an electric field.

The ions are then passed through a magnetic field or a quadrupole mass analyzer, which

separates them based on their mass-to-charge (m/z) ratio.

A detector records the abundance of each ion at a specific m/z value.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Mandatory Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Chloroanisole.
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Caption: Workflow for the spectroscopic analysis of 3-Chloroanisole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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